molecular formula C10H12O3 B1322767 2-(4-(Methoxymethyl)phenyl)acetic acid CAS No. 343880-24-0

2-(4-(Methoxymethyl)phenyl)acetic acid

Cat. No. B1322767
Key on ui cas rn: 343880-24-0
M. Wt: 180.2 g/mol
InChI Key: UBICBXUVKYZJTD-UHFFFAOYSA-N
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Patent
US06630509B2

Procedure details

[4-(Methoxymethyl)phenyl]acetic acid (3.6 g, 20 mmole) was dissolved in THF (100 ml) and cooled on an ice-bath. BH3xTBT (1M, 40 ml, 40 mmole) was added. The reaction mixture was stirred for 6 h and then quenched with HCl (1M, 80 ml) and water (˜100 ml). THF was evaporated and the residue extracted with dicloromethane and ethyl acetate. The phases were separated and the organic phase was washed with HCl (0.3M, 100 ml and dried with Na2SO4. Evaporation gave 3.31 g, 99.6%, of the desired product.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](O)=[O:12])=[CH:6][CH:5]=1>C1COCC1>[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:12])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
COCC1=CC=C(C=C1)CC(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice-bath
ADDITION
Type
ADDITION
Details
BH3xTBT (1M, 40 ml, 40 mmole) was added
CUSTOM
Type
CUSTOM
Details
quenched with HCl (1M, 80 ml) and water (˜100 ml)
CUSTOM
Type
CUSTOM
Details
THF was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with dicloromethane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with HCl (0.3M, 100 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
gave 3.31 g, 99.6%

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
COCC1=CC=C(C=C1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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